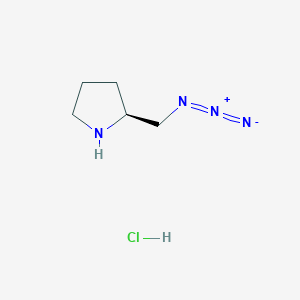
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide is an intriguing organic compound characterized by its unique structural configuration, comprising a quinazoline core, an ethyl bridge, and a cinnamamide moiety, complemented with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide typically involves:
Step 1 Synthesis of the quinazoline core: : This can be achieved through the cyclization of an appropriate diamine with a nitrile in acidic or basic conditions.
Step 2 Introduction of the trifluoromethyl group: : This step requires the use of trifluoromethylating agents such as CF3I or trifluoromethyltrimethylsilane (TMSCF3) under suitable reaction conditions.
Step 3 Formation of the ethyl bridge: : This involves the alkylation of the quinazoline core using an appropriate alkyl halide.
Step 4 Attachment of the cinnamamide moiety: : Finally, the formation of the cinnamamide linkage is achieved through an amidation reaction between the ethyl-quinazoline intermediate and cinnamic acid or its derivatives.
Industrial Production Methods: Scaling up the synthesis for industrial purposes often involves:
Utilizing flow chemistry to ensure continuous and controlled addition of reagents.
Implementing purification techniques like crystallization or column chromatography to achieve high purity.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation at the quinazoline core or the cinnamamide moiety using oxidizing agents such as hydrogen peroxide or manganese dioxide.
Reduction: : Reduction reactions can target the imine group in the quinazoline core, employing reducing agents like sodium borohydride.
Substitution: : The compound is prone to nucleophilic substitution at the trifluoromethyl group when exposed to nucleophiles.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide (H₂O₂), Manganese dioxide (MnO₂)
Reduction: : Sodium borohydride (NaBH₄)
Substitution: : Nucleophiles like thiols or amines
Major Products Formed:
Oxidation: : Formation of quinazoline N-oxide derivatives
Reduction: : Formation of tetrahydroquinazoline derivatives
Substitution: : Formation of substituted quinazoline derivatives
科学的研究の応用
Chemistry
As a precursor in the synthesis of other complex organic molecules.
As a ligand in coordination chemistry due to its nitrogen-containing heterocyclic structure.
Biology
As a potential inhibitor of certain enzymes due to the presence of the quinazoline core, which is known for its biological activity.
Its structure suggests possible utility in studying receptor-ligand interactions in pharmacological research.
Medicine
The compound may exhibit pharmacological activity, particularly in the design of new therapeutic agents targeting central nervous system disorders.
Industry
Used in the development of advanced materials due to its structural rigidity and electronic properties conferred by the trifluoromethyl group.
作用機序
The mechanism by which N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide exerts its effects generally involves:
Molecular Targets: : It interacts with specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways Involved: : The compound may influence signaling pathways, particularly those related to its quinazoline core, which are often implicated in biological activity.
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: : Other quinazoline derivatives might share similar biological activity but lack the trifluoromethyl group.
Trifluoromethylated Compounds: : Compounds like trifluoromethylbenzenes may exhibit similar electronic properties but without the quinazoline core's biological potential.
Uniqueness
The combination of the quinazoline core with a trifluoromethyl group and the cinnamamide linkage makes it a distinct entity with unique chemical and biological properties.
特性
IUPAC Name |
(E)-3-phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O/c21-20(22,23)19-15-8-4-5-9-16(15)25-17(26-19)12-13-24-18(27)11-10-14-6-2-1-3-7-14/h1-3,6-7,10-11H,4-5,8-9,12-13H2,(H,24,27)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMRWJXTZBGYHX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C=CC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)/C=C/C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2955302.png)
![3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2955304.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2955307.png)
![1-(4-{4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B2955308.png)
![2-[(2-chloro-4-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2955309.png)
![2-(benzylsulfanyl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide](/img/structure/B2955311.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2955313.png)
![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2955314.png)
![6-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2955315.png)
![6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2955316.png)

![6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2955318.png)

